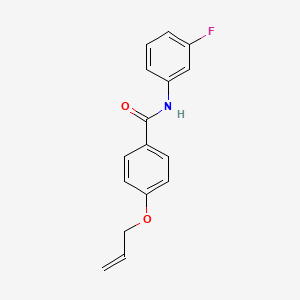

4-(allyloxy)-N-(3-fluorophenyl)benzamide

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves nucleophilic acyl substitution reactions, where an amine reacts with an acid chloride or ester. Techniques such as palladium-catalyzed oxidative cyclization-methoxycarbonylation have been used for synthesizing structurally similar compounds, indicating the versatility and complexity of synthetic methods in this chemical class (Pancrazzi et al., 2017).

Molecular Structure Analysis

X-ray crystallography and Density Functional Theory (DFT) calculations are pivotal for analyzing the molecular structure of benzamide derivatives. These methods provide insights into the geometric parameters, molecular packing, and electronic properties of the compounds. For example, studies using X-ray diffraction and DFT have revealed detailed molecular geometries and the impact of substituents on the stability and reactivity of similar compounds (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including N-acylation, O-alkylation, and nucleophilic substitution, leading to a wide array of functionalized compounds. The introduction of substituents like fluorine can significantly affect the reactivity and properties of these molecules. For instance, fluorinated derivatives have been synthesized for specific applications, demonstrating the importance of chemical modifications in tailoring the properties of benzamide compounds (Mukherjee, 1991).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. Polymorphism, where a compound exists in more than one crystalline form, is a notable feature affecting the physical properties and stability of these compounds (Chopra & Row, 2008).

Chemical Properties Analysis

The chemical properties of "4-(allyloxy)-N-(3-fluorophenyl)benzamide" and related benzamide derivatives are characterized by their reactivity towards other chemical entities. Factors such as electron-donating or withdrawing groups, the presence of halogen atoms, and intramolecular interactions play significant roles in determining their chemical behavior. For example, the introduction of a fluorine atom can enhance the molecule's electrophilic character, influencing its participation in chemical reactions (Saeed et al., 2010).

Scientific Research Applications

Serotonin Receptors in Alzheimer's Disease

One study used a benzamide derivative as a molecular imaging probe to quantify serotonin 1A receptor densities in Alzheimer's disease patients, highlighting its application in neurodegenerative disease research (Kepe et al., 2006).

Asymmetric Synthesis

Benzamide derivatives have been utilized in the synthesis of alpha-hydroxycarboxylic acid derivatives, demonstrating their role in chemical synthesis and the development of new synthetic methodologies (Trost, Dogra, & Franzini, 2004).

Palladium Detection

A study designed a fluorescent probe based on benzamide derivatives for the fast detection of palladium species, showcasing their utility in analytical chemistry and environmental monitoring (Cui et al., 2013).

Antitumor Activity

Benzamide derivatives have been explored for their antitumor efficacy, indicating their potential in cancer therapy (Saito et al., 1999).

Antipathogenic Activity

Research on benzamide derivatives has also delved into their antipathogenic properties, particularly their effectiveness against biofilm-forming bacteria, suggesting their application in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name |

N-(3-fluorophenyl)-4-prop-2-enoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO2/c1-2-10-20-15-8-6-12(7-9-15)16(19)18-14-5-3-4-13(17)11-14/h2-9,11H,1,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUARMUHEFYMQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-4-(prop-2-en-1-yloxy)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-nitrophenyl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B4624651.png)

![4-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyethyl)-1-piperazinecarbothioamide](/img/structure/B4624665.png)

![3-[(butylamino)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B4624709.png)

![3-{[(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4624711.png)

![N-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B4624719.png)

![3-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4624753.png)

![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B4624756.png)

![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoic acid](/img/structure/B4624760.png)

![2-{[(4-fluorophenyl)amino]methylene}cyclohexanone](/img/structure/B4624765.png)